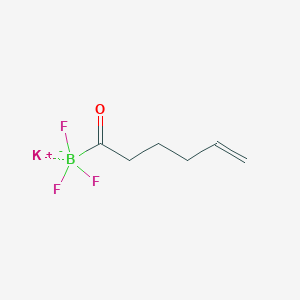
Potassium trifluoro(hex-5-enoyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(hex-5-enoyl)borate: is a specialized organoboron compound characterized by its unique structure, which includes a trifluoroborate group attached to a hex-5-enoyl moiety. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium trifluoro(hex-5-enoyl)borate can be synthesized through the reaction of hex-5-enoyl chloride with potassium trifluoroborate under controlled conditions. The reaction typically involves the use of a base, such as potassium carbonate, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(hex-5-enoyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols
Biological Activity
Potassium trifluoro(hex-5-enoyl)borate is a member of the class of potassium acyltrifluoroborates (KATs), which are notable for their stability and reactivity in various organic transformations. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity, particularly in relation to enzyme inhibition and therapeutic applications.
- Chemical Formula : C6H7BF3KO
- Molecular Weight : 204.04 g/mol
- Physical State : Powder or crystals
- Stability : Bench-, air-, and moisture-stable
This compound acts primarily as a chemoselective reagent, facilitating amide bond formations with hydroxylamines under mild aqueous conditions. This reaction does not require coupling reagents or protecting groups, making it a valuable tool in synthetic organic chemistry .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on specific enzymes, particularly those involved in cancer pathways. The compound's structure allows it to interact with phosphatidylinositol 3-kinase (PI3K) pathways, which are crucial in cell growth and survival. Inhibitors of PI3K have been explored for their potential in treating various cancers, including acute myeloid leukemia (AML) .
Case Studies
- Inhibition of PI3K : In a study involving various boron-containing compounds, this compound demonstrated significant inhibition of PI3K activity in vitro. This inhibition was compared against known reversible inhibitors, showing promising results in reducing cell proliferation in cancer cell lines .
- Therapeutic Applications : A patent describes the use of compounds similar to this compound in combination therapies for treating AML. The compounds were shown to enhance the efficacy of standard treatments when administered together, indicating a synergistic effect that warrants further investigation .
Research Findings
Properties
Molecular Formula |
C6H9BF3KO |
|---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
potassium;trifluoro(hex-5-enoyl)boranuide |
InChI |
InChI=1S/C6H9BF3O.K/c1-2-3-4-5-6(11)7(8,9)10;/h2H,1,3-5H2;/q-1;+1 |
InChI Key |
MYBPWVISZFFGKF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=O)CCCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















